Thiocyanato radical

Description

Properties

CAS No. |

15941-77-2 |

|---|---|

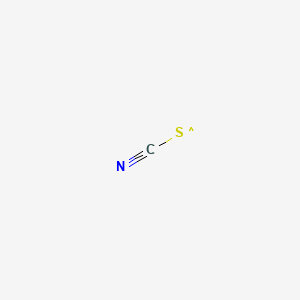

Molecular Formula |

CNS |

Molecular Weight |

58.08 g/mol |

InChI |

InChI=1S/CNS/c2-1-3 |

InChI Key |

NYAZXHASVIWIRJ-UHFFFAOYSA-N |

SMILES |

C(#N)[S] |

Canonical SMILES |

C(#N)[S] |

Other CAS No. |

15941-77-2 |

Origin of Product |

United States |

Generation and Formation Pathways of the Thiocyanato Radical

Chemical Oxidation of Thiocyanate (B1210189) Anions

One of the most common methods for producing the thiocyanato radical is through the one-electron oxidation of the thiocyanate anion (SCN⁻).

Thiocyanate salts, such as potassium thiocyanate (KSCN) and ammonium (B1175870) thiocyanate (NH₄SCN), serve as readily available and inexpensive sources for the this compound. jchemlett.comresearchgate.net The oxidation of the thiocyanate anion from these salts yields the electrophilic this compound. acs.org This process is foundational in many synthetic procedures, including the thiocyanation of various organic substrates like anilines, indoles, and alkenes. jchemlett.comresearchgate.netnih.gov For instance, the reaction of α-azidochalcones with potassium thiocyanate in the presence of an oxidant leads to the formation of 2,4,5-trisubstituted oxazoles via a thiocyanate radical pathway. beilstein-journals.org Similarly, ammonium thiocyanate is frequently used as the thiocyanate source in visible-light-mediated reactions to generate the •SCN radical for the synthesis of compounds like α-thiocyanato ketones and 3-thiocyanoindoles. nih.govchemrevlett.com

Table 1: Examples of this compound Generation from Salts

| Thiocyanate Salt | Substrate Example | Product Example | Oxidant/Conditions | Reference |

|---|---|---|---|---|

| Potassium Thiocyanate | α-Azidochalcone | 2,4,5-Trisubstituted oxazole | Potassium Persulfate | beilstein-journals.org |

| Ammonium Thiocyanate | Styrene | α-Thiocyanato ketone | Cerium Ammonium Nitrate (B79036) | chemrevlett.com |

| Ammonium Thiocyanate | Indole | 3-Thiocyanoindole | Rose Bengal / Visible Light | jchemlett.com |

The choice of oxidant is crucial for the efficient generation of the this compound from its anionic precursor. Commonly used oxidants include potassium persulfate (K₂S₂O₈) and cerium (IV) ammonium nitrate (CAN).

Potassium Persulfate (K₂S₂O₈): Also known as potassium peroxydisulfate, this compound is a powerful oxidizing agent used to generate thiocyanato radicals from thiocyanate salts. researchgate.netsigmaaldrich.comatamanchemicals.com It facilitates the oxidation of the thiocyanate anion, initiating radical pathways. beilstein-journals.org For example, the combination of K₂S₂O₈ with potassium thiocyanate is effective in the synthesis of p-thiocyanoanilines and 2,4,5-trisubstituted oxazoles. researchgate.netbeilstein-journals.org The persulfate anion (S₂O₈²⁻) acts by accepting an electron from the thiocyanate anion (SCN⁻) to produce the this compound (•SCN) and two sulfate (B86663) ions (SO₄²⁻). acs.orgevonik.com

Cerium (IV) Ammonium Nitrate (CAN): CAN is a versatile one-electron oxidant widely used in organic synthesis. sigmaaldrich.comsigmaaldrich.com It effectively oxidizes the thiocyanate ion to generate the this compound. chemrevlett.comnih.gov This method has been applied to the synthesis of 2-thiocarbohydrates and the direct oxy-thiocyanation of alkenes. chemrevlett.comnih.gov The mechanism involves a single electron transfer (SET) from the SCN⁻ anion to the Ce(IV) center, yielding the •SCN radical. chemrevlett.com CAN is also used to catalyze the formation of aryl thiocyanates from arenes and ammonium thiocyanate. sigmaaldrich.comscientificlabs.co.uk

Table 2: Common Oxidants for this compound Generation

| Oxidant | Chemical Formula | Typical Application | Reference |

|---|---|---|---|

| Potassium Persulfate | K₂S₂O₈ | Oxidation of KSCN for thiocyanation of anilines | researchgate.net |

| Cerium (IV) Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | Oxidation of NH₄SCN for oxy-thiocyanation of alkenes | chemrevlett.com |

The formation of the this compound often initiates a cascade of radical reactions. beilstein-journals.org After its generation via oxidation, the •SCN radical can add to carbon-carbon double bonds (alkenes) or triple bonds (alkynes), creating a new carbon-centered radical intermediate. acs.orgnih.gov This intermediate can then undergo further reactions, such as oxidation, cyclization, or trapping by other species. acs.orgnih.gov For example, in a process catalyzed by a photocatalyst, the •SCN radical adds to an alkene, forming a benzylic radical, which is then trapped by oxygen to eventually form an α-thiocyanato ketone. chemrevlett.com These radical-initiated pathways are central to the difunctionalization of unsaturated bonds, allowing the introduction of a thiocyanato group alongside another functional group in a single step. researchgate.netbohrium.com

Photochemical Generation

Irradiation with light, particularly in the ultraviolet (UV) range, provides an alternative, often milder, method for generating thiocyanato radicals.

Direct UV irradiation of thiocyanate-containing compounds can lead to the formation of the this compound. researchgate.net For instance, exposing polymer films containing (thiocyanatomethyl)phenyl (TMP) chromophores to UV light at approximately 254 nm results in the cleavage of the C-S bond, generating benzyl (B1604629) and thiocyanato radicals. researchgate.net Similarly, UV irradiation of frozen aqueous solutions of potassium thiocyanate at 77 K has been shown to produce the •SCN radical through the ionization of the thiocyanate ion. researchgate.net It has also been observed that thiocyanate can be broken down to yield cyanide upon UV irradiation. nih.gov However, the photochemical transformation in a homogeneous solution can be inefficient due to the rapid recombination of the intermediate radical species. mdpi.comnih.gov The efficiency can be improved in the presence of electron scavengers like oxygen or a photocatalyst. mdpi.comnih.gov

Flash photolysis studies of aqueous solutions of thiocyanate ions have demonstrated that they decompose through at least two primary processes upon absorbing UV light. researchgate.netacs.org One key pathway is the photo-ejection of an electron from the thiocyanate ion, resulting in the formation of a this compound and a solvated electron (e⁻aq). researchgate.netacs.org

SCN⁻ + hν → •SCN + e⁻aq

This process is often followed by the rapid reaction of the newly formed •SCN radical with another thiocyanate ion to form the transient dimeric radical anion, (SCN)₂⁻•. researchgate.netacs.org The photolysis of the FeSCN²⁺ complex ion in aqueous solution also produces SCN radicals. rsc.org Photoredox catalysis using visible light has emerged as a powerful tool, where a photocatalyst, upon excitation, oxidizes the thiocyanate anion to the this compound, initiating further synthetic transformations under mild conditions. jchemlett.comnih.govrsc.org

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | •SCN |

| Thiocyanate anion | SCN⁻ |

| Potassium Thiocyanate | KSCN |

| Ammonium Thiocyanate | NH₄SCN |

| Potassium Persulfate | K₂S₂O₈ |

| Cerium (IV) Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ / CAN |

| α-Azidochalcone | - |

| 2,4,5-Trisubstituted oxazole | - |

| Styrene | C₈H₈ |

| α-Thiocyanato ketone | - |

| Indole | C₈H₇N |

| 3-Thiocyanoindole | C₉H₆N₂S |

| Aniline (B41778) | C₆H₅NH₂ |

| p-Thiocyanoaniline | C₇H₆N₂S |

| Ferric Chloride | FeCl₃ |

| (Thiocyanatomethyl)phenyl chromophore | TMP |

| Benzyl radical | C₇H₇• |

| Dimeric radical anion | (SCN)₂⁻• |

| FeSCN²⁺ complex ion | [Fe(SCN)]²⁺ |

| Rose Bengal | - |

Photocatalytic Approaches

The generation of the this compound through photocatalysis often involves the use of a photocatalyst that, upon excitation by light, can oxidize a thiocyanate anion (SCN⁻). nih.gov For instance, Eosin Y, when stimulated by visible light, can oxidize SCN⁻ to the •SCN radical via a single electron transfer (SET) mechanism. nih.gov This process is part of a reductive quenching cycle where the photoexcited Eosin Y is reductively quenched by the thiocyanate anion, forming the radical anion of Eosin Y and the this compound. The catalytic cycle is then closed by the aerobic oxidation of the Eosin Y radical anion. beilstein-journals.org

Another photocatalyst, fac-[Ir(ppy)₃], can also be used to generate the this compound from N-SCN sulfoximine (B86345). nih.gov Upon irradiation with light, the excited state of the photocatalyst facilitates a single electron transfer from the N-SCN sulfoximine, leading to the formation of a sulfoximidoyl radical and a thiocyanate anion. nih.gov In some cases, the this compound can be generated without a traditional photocatalyst. For example, visible light irradiation of electron-rich heteroarenes and arenes in the presence of ammonium thiocyanate can lead to oxidative C(sp²)–H thiocyanation. nih.gov Mechanistic studies suggest that singlet oxygen, generated by light irradiation, plays a crucial role in this process. nih.gov

The versatility of photocatalytically generated thiocyanato radicals is demonstrated in various organic syntheses. For example, they can be used in the difunctionalization of alkenes to produce α-thiocyanato ketones, employing a nontoxic and inexpensive Na₂-Eosin Y photocatalyst. nih.gov They also participate in radical addition/ipso-cyclization/oxidation cascade processes to synthesize thiocyanato-containing azaspirotrienediones. nih.gov

Table 1: Examples of Photocatalytic Generation of this compound

| Photocatalyst/Method | Thiocyanate Source | Key Process | Application |

|---|---|---|---|

| Eosin Y | Thiocyanate anion | Reductive quenching of photoexcited Eosin Y | Formation of 5-aryl-2-imino-1,3-oxathiolanes from styrenes |

| fac-[Ir(ppy)₃] | N-SCN sulfoximine | Single electron transfer from N-SCN sulfoximine to excited photocatalyst | Generation from sulfoximine precursors |

| Visible light (photocatalyst-free) | Ammonium thiocyanate | Singlet oxygen-mediated oxidation | Oxidative C(sp²)–H thiocyanation of arenes and heteroarenes |

| Na₂-Eosin Y | Ammonium thiocyanate | Visible-light-induced difunctionalization | Synthesis of α-thiocyanato ketones from alkenes |

Electrochemical Generation

Electrochemical methods provide a direct and reagent-free approach to generate thiocyanato radicals. nih.gov This is typically achieved through the anodic oxidation of thiocyanate anions. ccspublishing.org.cnresearchgate.net

The primary step in the electrochemical generation of the this compound is the oxidation of the thiocyanate anion (SCN⁻) at the anode. researchgate.netunlp.edu.ar This one-electron oxidation process directly yields the this compound (•SCN). rsc.org The generated radical can then undergo further reactions, such as dimerization to form thiocyanogen (B1223195) ((SCN)₂), which is also a reactive thiocyanating agent. ccspublishing.org.cnresearchgate.netrsc.org

Cyclic voltammetry studies have confirmed that the ammonium thiocyanate is oxidized at approximately 0.78 V (vs. Ag/AgCl), corresponding to the oxidation of the SCN⁻ anion to the •SCN radical. ccspublishing.org.cn The process can be controlled through either controlled potential electrolysis or by maintaining a specific current density, which helps in minimizing the formation of side products. rsc.org This method has been successfully applied to the thiocyanation of various aromatic and heterocyclic compounds. nih.govrsc.org For instance, the anodic oxidation of SCN⁻ in the presence of imidazopyridines leads to the formation of thiocyanated products through a mechanism involving the trapping of the •SCN radical by the imidazopyridine, followed by further oxidation and deprotonation. nih.gov

In some electrochemical systems, the generated this compound can participate in radical-radical cross-coupling reactions. While direct evidence for •SCN radical cross-coupling is a subject of ongoing research, analogous systems provide insight into the possibility. For example, alternating current (AC) electrolysis has been used for N-S bond formation through the cross-coupling of nitrogen-centered radicals and thiyl radicals. chinesechemsoc.org This suggests the potential for similar mechanisms involving the this compound.

A proposed mechanism for the formation of thiocyanato-containing benzoxazines involves the anodic oxidation of the thiocyanate anion to the •SCN radical. mdpi.com This radical then reacts with an ortho-vinyl aniline to form a carbon-centered radical intermediate, which subsequently undergoes a single-electron transfer (SET) at the anode to form a carbon cation, leading to the final cyclized product. mdpi.com

Table 2: Electrochemical Generation of this compound

| Method | Thiocyanate Source | Electrode | Key Process |

|---|---|---|---|

| Anodic Oxidation | Ammonium Thiocyanate | Graphite Anode | One-electron oxidation of SCN⁻ to •SCN |

| Anodic Oxidation | Potassium Thiocyanate | Platinum Anode | Formation of •SCN and subsequent dimerization to (SCN)₂ |

Radiolysis-Induced Formation

Radiolysis, the decomposition of a substance by ionizing radiation, is another effective method for generating thiocyanato radicals, particularly in aqueous solutions. ichtj.waw.pl

Pulse radiolysis of aqueous solutions containing thiocyanate ions (SCN⁻) with high-energy electrons leads to the formation of the this compound. royalsocietypublishing.org The process is initiated by the radiolysis of water, which produces highly reactive species, including the hydroxyl radical (•OH). nih.gov These primary radicals then react with the dissolved thiocyanate ions.

The use of electron beams allows for the study of short-lived species and fast reactions. nasa.gov Nanosecond pulse radiolysis experiments have been instrumental in observing the formation of transient species derived from thiocyanate. royalsocietypublishing.org

The hydroxyl radical (•OH), a primary product of water radiolysis, readily reacts with the thiocyanate anion (SCN⁻) to produce the this compound. royalsocietypublishing.orgnih.gov This reaction proceeds via an addition intermediate, rather than a direct electron transfer, with the hydroxyl radical attacking the carbon atom of the thiocyanate. acs.org

The reaction sequence is as follows:

OH + SCN⁻ → HOSCN⁻ royalsocietypublishing.org

HOSCN⁻ → OH⁻ + •SCN royalsocietypublishing.org

The rate constant for the initial reaction between •OH and SCN⁻ is very high, on the order of 1.08 x 10¹⁰ L mol⁻¹ s⁻¹. royalsocietypublishing.org The resulting this compound can then react with another thiocyanate anion to form the dimeric radical anion, (SCN)₂⁻•. royalsocietypublishing.orgnih.govnih.gov

This method of generating •SCN radicals is widely used in competition kinetics studies to determine the rate constants of •OH radical reactions with other solutes. rsc.orgrsc.orgnih.gov The formation of the strongly absorbing (SCN)₂⁻• species provides a convenient spectroscopic marker for monitoring the reaction progress. nih.govnih.gov

Table 3: Radiolysis-Induced Formation of this compound

| Radiation Source | Precursor | Key Intermediate | Primary Reaction |

|---|---|---|---|

| Electron Pulses | Thiocyanate Anion (in aqueous solution) | Hydroxyl Radical (•OH) | •OH + SCN⁻ → •SCN + OH⁻ |

| Gamma Rays | Thiocyanate Anion (in aqueous solution) | Hydroxyl Radical (•OH) | Oxidation of SCN⁻ by •OH |

Electronic Structure and Bonding

Theoretical Characterization of Electronic States

The electronic states of the thiocyanato radical are primarily understood through advanced computational methods, which provide insights into its molecular orbital (MO) framework, hybridization, and the nature of its chemical bonds.

Molecular orbital analyses of the this compound reveal a complex distribution of electrons across the molecule, defining its reactivity and stability. Studies have elucidated the energies and symmetries of the frontier orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding its spectroscopic properties and reaction mechanisms. The unpaired electron typically resides in an orbital that is delocalized across the NCS framework, influencing the radical's behavior. For instance, calculations often show that the unpaired electron in the ground state is primarily located on the nitrogen and sulfur atoms, with varying degrees of contribution depending on the specific isomer and computational level employed.

The hybridization states of the carbon, nitrogen, and sulfur atoms in the this compound are crucial for understanding electron density delocalization. Theoretical investigations suggest that the carbon atom often exhibits sp hybridization, facilitating a linear arrangement with the adjacent atom. The nitrogen and sulfur atoms, however, can display a more complex hybridization, often involving contributions from p and d orbitals, which allows for significant electron density delocalization across the radical. This delocalization is key to stabilizing the radical species and influencing its bonding patterns.

A notable bonding phenomenon observed in related species, such as the thiocyanate (B1210189) radical anion ([SCN]•⁻), is the presence of two-center three-electron (2c-3e) bonding. This type of bond involves three electrons shared between two atoms, often arising from the combination of a one-electron bond and a two-electron bond. In the context of the thiocyanate radical anion, this bonding motif is thought to contribute to the stability and specific structural features of the anion, where the unpaired electron participates in bonding between two atoms, typically sulfur and nitrogen or sulfur and carbon.

Isomeric Forms and Stability

The this compound exists in at least two principal isomeric forms: the linear NCS radical and the SCN radical. The relative stability and interconversion pathways between these isomers are significant aspects of their chemical characterization.

The NCS radical, with the nitrogen atom bonded to carbon and the sulfur atom at the other end, and the SCN radical, where the sulfur atom is bonded to carbon and the nitrogen atom is at the terminal position, represent distinct structural arrangements. Theoretical studies indicate that the linear NCS isomer is generally more stable than the SCN isomer, although the energy difference can be influenced by the computational methods used. The unpaired electron's localization and the resulting bond orders differ between these isomers, leading to variations in their spectroscopic signatures and reactivity.

Computational studies have explored the potential energy surfaces governing the isomerization between the NCS and SCN radicals. These investigations typically involve calculating the energies of various transition states and intermediates along the isomerization pathway. The results suggest that isomerization may proceed through a bent transition state or involve the breaking and reforming of bonds. Understanding these pathways is crucial for predicting the conditions under which one isomer might be favored or interconvert to another.

Ground State Structures and Potential Energy Surfaces of the this compound (SCN•)

The electronic structure and geometric configuration of the this compound (SCN•) have been investigated through various theoretical computational methods, primarily focusing on its formation and subsequent reactions. While extensive experimental data on the isolated monomer radical's ground state structure and detailed potential energy surfaces (PES) are limited in the provided search results, theoretical studies offer insights into its fundamental characteristics.

Computational Approaches and General Structure: Ab initio calculations, including methods such as coupled cluster (specifically CCSD(T)aug-cc-pVDZ//B3LYP/6-31+G(d)) and density functional theory (DFT) using functionals like B3LYP, have been employed to study the SCN• radical. researchgate.netacs.org These studies suggest that the SCN• radical, formed from the ionization of the thiocyanate anion (SCN⁻), adopts a linear geometry. This linearity is consistent with the known linear structure of the SCN⁻ anion, where the sulfur, carbon, and nitrogen atoms lie along a single axis with a bond angle of 180°. researchgate.netshd-pub.org.rstopblogtenz.com The computational investigations also touch upon the hybridization and atomic orbital occupations within the radical, providing a basis for understanding its electronic configuration. researchgate.net

Potential Energy Surfaces (PES): Information regarding the detailed potential energy surfaces of the SCN• radical is not extensively detailed in the provided search snippets. Studies often focus on the PES of related species, such as the thiocyanate dimer radical anion ((SCN)₂•⁻) or other molecular systems, to understand reaction pathways and energy landscapes. aip.orgnih.govcdnsciencepub.comnih.gov For the monomer SCN• radical, the available literature primarily discusses its formation and potential rearrangements to isomeric species like the thiofulminate radical (SNC•) under specific energetic conditions. acs.org The PES for SCN• would describe the energy of the radical as a function of its geometric parameters, crucial for understanding its vibrational modes, dissociation limits, and reactivity. However, specific numerical data or detailed mappings of the SCN• PES are not presented in the current findings.

Data Tables: Due to the limited availability of specific numerical data for the monomer SCN• radical's ground state geometry and PES in the provided search results, detailed data tables for these properties cannot be populated. The available computational studies focus on general structural characteristics and theoretical methodologies rather than providing precise bond lengths, angles, or PES energy profiles for the isolated SCN• radical.

Compound List:

this compound (SCN•)

Thiocyanate anion (SCN⁻)

Thiocyanato dimer radical anion ((SCN)₂•⁻)

Thiofulminate radical (SNC•)

Hydroxyl radical (•OH)

Spectroscopic Characterization and Dynamics

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. Its high sensitivity and ability to provide detailed information about the electronic environment make it indispensable for studying transient radical species like the thiocyanato radical.

The this compound (·SCN) and its dimer, the this compound ion ((SCN)₂•), have been identified through EPR spectroscopy, particularly following the photolysis of thiocyanate-containing compounds. Direct UV irradiation of thiocyanates can lead to the ionization of the thiocyanate (B1210189) ion, generating the ·SCN radical researchgate.netresearchgate.net. Further interaction of the ·SCN radical with neighboring thiocyanate ions can result in the formation of the (SCN)₂• radical ion researchgate.netresearchgate.net. These paramagnetic species have been successfully detected and characterized in solid matrices at low temperatures (e.g., 77 K) using EPR spectroscopy researchgate.netresearchgate.net. Astronomical detection of the neutral SCN radical has also been reported aip.org. EPR's sensitivity allows for the identification of these short-lived intermediates, providing crucial evidence for their existence in photochemical reactions involving thiocyanates.

The EPR spectra of the this compound and its related species provide insights into their electronic structure and hyperfine interactions. Ab initio calculations have indicated that the unpaired electron in the ·SCN radical is primarily localized on the sulfur atom, occupying a p orbital researchgate.netresearchgate.net. The spin density distribution calculations show a significant concentration of the unpaired electron on the sulfur atom, with values reported around 0.84 electron units for ·SCN researchgate.netresearchgate.net. This localization on sulfur influences the observed EPR parameters, including g-values and hyperfine coupling constants, which are sensitive to the electronic environment and the nature of the radical researchgate.netresearchgate.net. The anisotropy observed in the EPR spectra is also related to the electronic configuration and the sulfur atom's involvement in the unpaired electron distribution researchgate.netresearchgate.net.

Due to the inherent instability and short lifetime of many free radicals, spin trapping techniques are often employed to facilitate their detection by EPR spectroscopy. This method involves reacting the transient radical with a diamagnetic molecule, known as a spin trap, to form a more stable adduct. This spin adduct, possessing an unpaired electron, can then be readily detected and characterized by EPR wikipedia.org. Thiocyanatyl radicals, including ·SCN and (SCN)₂•, are known to form persistent spin adducts with nitrone spin traps, such as α-phenyl N-tert-butyl nitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) wikipedia.orgcdnsciencepub.comacs.org. The resulting EPR spectra of these adducts provide characteristic hyperfine coupling constants that aid in the identification of the trapped radical species wikipedia.orgcdnsciencepub.com. For instance, studies have shown that ·SCN and (SCN)₂• react with nitrones to yield detectable spin adducts cdnsciencepub.comacs.org.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy probes the electronic transitions within molecules and radicals, providing information about their structure and concentration. It is particularly useful for monitoring the formation and decay of species that absorb light in the UV and visible regions of the electromagnetic spectrum.

The this compound species exhibit characteristic absorption bands in the UV-Vis spectrum. Specifically, the (SCN)₂• radical ion has been reported to possess a broad absorption band in the visible region with a maximum absorbance at approximately 480 nm researchgate.net. While the ·SCN radical itself may have absorption in the UV region, the dimer radical ion's absorption in the visible spectrum is a significant spectroscopic feature. Other thiocyanate-containing species, such as iron(III)-thiocyanate complexes, also display absorption bands in the 400-500 nm range, but these are distinct from the radical species researchgate.netunina.itresearchgate.net.

Table 1: UV-Vis Absorption Maxima of this compound Species

| Species | Absorption Maximum (nm) | Notes |

| (SCN)₂• | ~480 | Broad band in the visible region researchgate.net |

Transient Raman Spectra and Structural Insights

Time-resolved resonance Raman spectroscopy has been instrumental in characterizing transient species like the thiocyanate dimer radical anion, (SCN)₂•⁻, which is formed via pulse radiolysis of aqueous thiocyanate solutions nih.govresearchgate.netaip.org. These studies have provided detailed information on the molecular geometry and bond properties of such radicals. For instance, the (SCN)₂•⁻ species exhibits a structure with specific bond lengths determined through experimental measurements and theoretical calculations. The SS bond length has been reported as 2.705 (±0.036) Å, the CS bond length as 1.663 (±0.001) Å, and the CN bond length as 1.158 (±0.002) Å nih.govaip.org. These values indicate a substantial weakening of the S-S and C≡N bonds compared to neutral thiocyanogen (B1223195) aip.org. The resonance Raman spectra of these transient species, often observed with absorption maxima around 475 nm, have been analyzed to understand their fundamental vibrational modes and structural characteristics researchgate.netaip.org.

Interpretation of Vibrational Bands

The interpretation of vibrational bands in the infrared (IR) and Raman spectra of thiocyanato species provides crucial insights into their molecular structure and bonding. For the thiocyanate dimer radical anion, (SCN)₂•⁻, specific vibrational frequencies have been assigned to characteristic stretching modes. The strongly enhanced Raman band at 220 cm⁻¹ is attributed to the SS stretching mode, while a weakly enhanced band at 721 cm⁻¹ corresponds to the CS symmetric stretching mode. The CN symmetric stretching vibration is observed as a moderately enhanced band at 2073 cm⁻¹ nih.govaip.org. These assignments are supported by theoretical calculations, which also predict the corresponding bond lengths nih.govaip.orgaip.org. The CN stretching band in related thiocyanate species, such as methylthiocyanate (MeSCN), is known to be sensitive to its environment rsc.org. In other contexts, the CN stretching vibration of copper thiocyanate (CuSCN) has been observed around 2118 cm⁻¹, with a blue spectral shift occurring upon interaction with photoabsorbers nih.govacs.org.

Table 1: Vibrational Band Assignments and Bond Lengths for (SCN)₂•⁻

| Vibration | Frequency (cm⁻¹) | Assignment | Bond Length (Å) | Reference |

| SS stretch | 220 | SS stretching | 2.705 (±0.036) | nih.govaip.org |

| CS stretch | 721 | CS stretching | 1.663 (±0.001) | nih.govaip.org |

| CN stretch | 2073 | CN symmetric stretch | 1.158 (±0.002) | nih.govaip.org |

Sensitivity to Solvent Dynamics and Solvation Effects

The vibrational spectra of thiocyanato species are sensitive to solvent dynamics and solvation effects, providing a means to probe the local environment. For the (SCN)₂•⁻ radical anion in water, no significant frequency shifts or spectral broadening were observed between light and heavy water, suggesting that the motion of solvent molecules in the hydration shell has a negligible impact on the radical's intramolecular dynamics nih.gov. In contrast, the CN stretching band of aliphatic thiocyanates has been shown to be sensitive to solvent dynamics and specific solvation interactions acs.org. Studies on the thiocyanate ion (SCN⁻) in various solvents, including deep eutectic solvents, reveal hydrogen bonding interactions, primarily through the sulfur atom, with the nitrile end remaining free rsc.org. The vibrational lifetimes of thiocyanate probes can correlate with solvent polarity, with longer lifetimes generally observed in less polar solvents, although hydrogen bonding capabilities can complicate this relationship rsc.org. Charge-transfer-to-solvent (CTTS) states of aqueous thiocyanate anions are also highly sensitive to the local structure and dynamic fluctuations of the surrounding solvent tandfonline.com.

Ultrafast Spectroscopy

Femtosecond Time-Resolved Infrared Spectroscopy

Femtosecond (fs) time-resolved infrared (TRIR) spectroscopy is a powerful technique for investigating the rapid molecular events following excitation, including those involving thiocyanato species. This method allows for the direct observation of spectral evolution on femtosecond to picosecond timescales acs.orgrsc.orgrsc.org. For instance, fs-mid-IR spectroscopy has been employed to study interfacial hole transfer dynamics in systems like copper thiocyanate (CuSCN) when paired with organic photoabsorbers, such as PM6. These studies have demonstrated fast formation (<168 fs) and spectral shifts of the CN stretching vibration, providing direct evidence of ultrafast hole transfer processes at interfaces nih.govacs.org. Research also explores the vibrational dynamics of thiocyanate anions (SCN⁻) in polar solvents using IR pump-probe and two-dimensional IR (2DIR) spectroscopy, revealing dynamics on picosecond timescales related to solvent reorganization and hydrogen bond dynamics rsc.orguni-bonn.de.

Dynamics of Electron Localization and Geminate Recombination

Ultrafast spectroscopic techniques are also crucial for understanding the dynamics of electron localization and geminate recombination, phenomena that can be relevant to radical species. Studies on photoexcited systems have shown that initially delocalized electrons can localize onto cavities within a few hundred femtoseconds, followed by solvation and subsequent geminate recombination with their parent radical centers researchgate.netvu.nl. The efficiency and timescale of geminate recombination are influenced by factors such as the distance of electron ejection and the diffusive motion of the species within their environment researchgate.netvu.nl. Research in related areas investigates the dynamics of geminate radical ion pairs, highlighting the interplay between spin relaxation and recombination rates nih.gov. These studies provide a framework for understanding the transient behavior of charged radical species in condensed phases orcid.orguni-bonn.de.

X-ray Spectroscopic Probes of Electronic and Nuclear Dynamics

X-ray spectroscopy, including X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES), provides detailed insights into the electronic structure and dynamics of molecules. These techniques probe transitions between core electronic levels and valence orbitals, offering element-specific information. For the this compound, X-ray spectroscopy can be used to investigate changes in electronic configuration during its formation, reactions, or in excited states. Studies on related species like the thiocyanate anion (SCN⁻) have utilized XAS and resonant inelastic X-ray scattering (RIXS) to understand their electronic structure and the influence of their environment, such as hydrogen bonding researchgate.netaps.orgnist.gov. While direct X-ray spectroscopic studies specifically targeting the this compound are less prevalent in the provided search results, the methodologies applied to the thiocyanate anion highlight the potential for such techniques to probe electronic dynamics. For instance, XAS and RIXS can reveal information about orbital mixing and vibronic coupling, which are crucial for understanding nuclear dynamics researchgate.net. The development of laboratory-based X-ray spectrometers has also expanded the accessibility of these powerful techniques for studying various chemical systems iucr.org.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a primary experimental method for determining the ionization energies and electronic structures of atoms, molecules, and clusters. By measuring the kinetic energy of electrons ejected from a sample upon interaction with photons, PES provides direct access to the energy levels of the species.

Photoelectron Spectra of Thiocyanate Anions and Clusters

Negative ion photoelectron spectroscopy (NIPES) has been extensively used to study thiocyanate anions (SCN⁻) and their clusters with various species, including alkali metals and water molecules nih.govresearchgate.netresearchgate.netaip.orgnih.govnih.govacs.orgacs.orgrsc.orgberkeley.edu. These studies often involve electrospray ionization (ESI) to generate cluster anions in the gas phase, followed by photodetachment. The resulting photoelectron spectra reveal information about the electronic states of the neutral species formed after electron ejection.

Research on alkali metal thiocyanate clusters, such as NaSCN(H₂O)n⁻ and (NaSCN)₂(H₂O)n⁻, has shown that the photoelectron spectra exhibit distinct peaks corresponding to different structural isomers researchgate.netaip.orgnih.gov. For example, studies on NaSCN(H₂O)n⁻ clusters indicate that Na-NCS type structures are dominant over Na-SCN types in the gas phase for both anionic and neutral clusters nih.gov. The spectra of SCN⁻(H₂O)n clusters show a stepwise blue shift in binding energy with increasing hydration, suggesting stabilization of the internal water network acs.orgacs.org. These investigations provide a molecular-level understanding of solvation and ion pairing in thiocyanate solutions aip.orgnih.gov.

Furthermore, studies on multiply charged thiocyanate cluster anions, such as Mx(SCN)x+1⁻, My(SCN)y+2²⁻, and Kz(SCN)z+3³⁻, have been characterized by NIPES, yielding vertical detachment energies (VDEs) and demonstrating their superhalogen nature nih.govresearchgate.net. These studies on anions and their clusters indirectly inform our understanding of the neutral species, including the this compound, by providing insights into the electronic states from which they are formed.

Ionization Energies and Electronic Structure

Photoelectron spectroscopy directly yields ionization energies, which are critical parameters for understanding the electronic structure of the this compound. The adiabatic electron affinity (EA) of the this compound (SCN•) is a key value derived from the photoelectron spectrum of the thiocyanate anion (SCN⁻).

Experimental measurements have determined the adiabatic electron affinity of the NCS (thiocyanato) radical to be approximately 3.537 ± 0.005 eV berkeley.edunist.gov. This value is consistent with theoretical estimates nist.govacs.org. The photoelectron spectrum of SCN⁻ typically shows a strong peak corresponding to the ground electronic state of the neutral radical, with weaker features indicating transitions to excited states or vibrational levels berkeley.edu.

The electronic structure of the this compound is characterized by its linear geometry and the distribution of its valence electrons. Theoretical calculations, often employed in conjunction with experimental PES data, help to assign spectral features and elucidate the nature of the molecular orbitals involved in the ionization process researchgate.netaip.orgnih.govacs.orgacs.orgacs.orgresearchgate.netshd-pub.org.rs. These calculations can also provide insights into the bonding, such as the two-center three-electron (2c-3e) bonding often discussed in relation to sulfur-containing radical anions like the thiocyanate dimer radical anion, (SCN)₂•⁻ researchgate.netaip.org. The electron affinity value is a direct measure of the stability of the radical and the strength of the bond formed when an electron attaches to the neutral radical.

Compound Table

| Compound Name | Chemical Formula |

|---|---|

| This compound | SCN• |

| Thiocyanate anion | SCN⁻ |

| Sodium thiocyanate | NaSCN |

| Potassium thiocyanate | KSCN |

| Water | H₂O |

| Cyanide radical | CN• |

| Cyanide anion | CN⁻ |

| Cyanate anion | CNO⁻ |

| Thiocyanogen | (SCN)₂ |

| Thiocyanate dimer radical anion | (SCN)₂•⁻ |

| Hydroxyl radical | •OH |

| Hydrated electron | (e⁻)aq |

| Ammonium (B1175870) thiocyanate | NH₄SCN |

| Isothiocyanic acid | HSCN |

| Thiofulminate radical | SNC• |

| Allyl radical | C₃H₅• |

Reactivity and Reaction Mechanisms

Kinetics of Thiocyanato Radical Reactions

The study of the kinetics of this compound reactions provides fundamental insights into its reactivity and the factors that control its transformation pathways.

The rates of chemical reactions are quantified by rate constants (k), and their dependence on temperature is often described by the Arrhenius equation. This equation relates the rate constant to the pre-exponential factor (A) and the activation energy (Ea).

Studies on the reaction of hydroxyl radicals (•OH) with various organic compounds often utilize the thiocyanate (B1210189) anion (SCN⁻) in competition kinetics. mdpi.comnih.govrsc.org In these systems, the •OH radical reacts with SCN⁻ to form the this compound, which then rapidly reacts with another SCN⁻ ion to form the absorbing radical anion (SCN)₂•⁻. nih.gov While direct kinetic data for many reactions of the •SCN radical itself are specialized, the principles of temperature dependence are universal. For instance, the rate constants for the reactions of •OH with various organic acids have been determined over a range of temperatures (e.g., 278 K to 318 K), allowing for the calculation of Arrhenius parameters. nih.govacs.org For example, the reaction of •OH with the fully protonated form of lactic acid has a pre-exponential factor of (1.3 ± 0.1) × 10¹⁰ L mol⁻¹ s⁻¹ and an activation energy corresponding to (910 ± 160 K)/T. acs.org Similarly, the reaction with undissociated malic acid has a pre-exponential factor of (1.8 ± 0.2) x 10¹¹ M⁻¹s⁻¹ and an activation energy term of (-1062 ± 808)/T. researchgate.net These studies illustrate how temperature-dependent rate constants provide crucial data for understanding reaction mechanisms and predicting reactivity under different thermal conditions. researchgate.netresearchgate.net

Table 1: Examples of Temperature-Dependent Rate Constants for Related Hydroxyl Radical Reactions This table presents data for •OH radical reactions, which are often studied in conjunction with the this compound via competition kinetics, illustrating the application of the Arrhenius equation.

| Reactant (Protonation State) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) | Activation Energy (Ea/R) (K) | Temperature Range (K) |

|---|---|---|---|

| Lactic Acid (HA) | (1.3 ± 0.1) × 10¹⁰ acs.org | 910 ± 160 acs.org | 278 - 318 nih.gov |

| Lactic Acid (A⁻) | (1.3 ± 0.1) × 10¹⁰ acs.org | 800 ± 80 acs.org | 278 - 318 nih.gov |

| Glyceric Acid (HA) | (6.0 ± 0.2) × 10¹⁰ acs.org | 1100 ± 170 acs.org | 278 - 318 nih.gov |

| Methylmalonic Acid (H₂A) | (5.5 ± 0.1) × 10¹⁰ acs.org | 1760 ± 100 acs.org | 278 - 318 nih.gov |

| Methylmalonic Acid (HA⁻) | (1.4 ± 0.1) × 10⁹ acs.org | 530 ± 80 acs.org | 278 - 318 nih.gov |

| Methylmalonic Acid (A²⁻) | (9.6 ± 0.4) × 10¹⁰ acs.org | 1530 ± 270 acs.org | 278 - 318 nih.gov |

The kinetics of some radical reactions, particularly those in the gas phase, can exhibit a dependence on pressure. This is often the case for association reactions or unimolecular decomposition reactions that are in the "fall-off" region between low-pressure and high-pressure limits.

Competition kinetics is a powerful indirect method used to determine the rate constants of reactions that are difficult to measure directly. mdpi.comnih.govrsc.org This technique is frequently employed in atmospheric and solution-phase chemistry. researchgate.net A common application involves determining the rate constant for the reaction of a hydroxyl radical (•OH) with a substrate of interest (RH) by using the thiocyanate anion (SCN⁻) as a competitor. mdpi.comrsc.orgresearchgate.net

The method relies on generating a limited amount of •OH radicals, typically through laser flash photolysis of hydrogen peroxide (H₂O₂). mdpi.comacs.org The generated •OH radicals then react competitively with both the substrate (RH) and the thiocyanate anion (SCN⁻).

(R1) •OH + RH → Products (R2) •OH + SCN⁻ → •SCN + OH⁻

The this compound (•SCN) formed in reaction (R2) rapidly reacts with another thiocyanate ion to produce the dithio-cyanato radical anion, (SCN)₂•⁻, which has a strong, easily detectable absorption at a specific wavelength. mdpi.comnih.gov

(R3) •SCN + SCN⁻ ⇌ (SCN)₂•⁻

By measuring the absorbance of (SCN)₂•⁻ in the presence and absence of the substrate (RH), the rate constant for the reaction of •OH with the substrate (k_RH) can be determined relative to the known rate constant for the reaction of •OH with SCN⁻ (k_SCN⁻). mdpi.com This method has been successfully used to determine the rate constants for •OH reactions with a wide array of organic compounds, including carboxylic acids, ketones, and alcohols. nih.govrsc.orgresearchgate.net

Radical Addition Reactions

The this compound readily participates in addition reactions, particularly with carbon-carbon double bonds, making it a valuable tool for the synthesis of complex organic molecules.

The addition of the this compound to the π-bonds of olefins (alkenes) is a key reaction for introducing the thiocyanate functional group into organic molecules. researchgate.net This process is a fundamental step in various synthetic methodologies, including difunctionalization reactions where a second functional group is installed adjacent to the newly formed thiocyanate moiety. researchgate.net

The process typically begins with the generation of the •SCN radical, often through the oxidation of a thiocyanate salt like ammonium (B1175870) thiocyanate. nih.gov The electrophilic •SCN radical then attacks the electron-rich double bond of an alkene. d-nb.infochemrxiv.org For example, in the visible-light-induced denitrative thiocyanation of β-nitrostyrenes, the •SCN radical adds to the alkene double bond to form a carbon-centered radical intermediate. nih.gov This intermediate then undergoes further reaction, such as denitration, to yield the final product. nih.gov This type of radical addition allows for the formation of C-S bonds and is a versatile strategy for creating α-thiocyanato ketones and other valuable compounds. researchgate.netnih.gov

The Giese reaction is a powerful method for forming carbon-carbon bonds via the intermolecular addition of a carbon-centered radical to an electron-deficient alkene. d-nb.info A "Giese-like" addition extends this concept to other radicals, including the this compound. researchgate.net In this type of reaction, a radical is generated, adds to a double bond (a Michael acceptor), and the resulting radical intermediate is then typically reduced by a hydrogen atom donor. acs.org

Transformations involving the •SCN radical can proceed through a Giese-like mechanism. researchgate.net This involves the generation of the •SCN radical, which then adds to an alkene. researchgate.net This strategy is distinct from other thiocyanation methods and has been utilized in the synthesis of various organic compounds. researchgate.net While classic Giese reactions often use tin hydrides, modern methods have developed tin-free alternatives, for example, using cyanoborohydrides. organic-chemistry.org The Giese reaction and its variants are highly valued for their ability to construct quaternary carbon centers and facilitate complex molecular assemblies under mild conditions. d-nb.infod-nb.info

Intermolecular Hydrogen Atom Transfer

The this compound (•SCN) can participate in intermolecular hydrogen atom transfer (HAT) reactions. This process involves the abstraction of a hydrogen atom from a suitable substrate by the radical. The reactivity in HAT reactions is influenced by the bond dissociation energy of the substrate's C-H bond. For instance, the •SCN radical can abstract a hydrogen atom from the α-carbonyl position of activated ketones. nih.gov This reactivity is a key step in certain synthetic methodologies, such as the photocatalytic amino-thiocyanation of activated ketones, where the resulting carbon-centered radical is trapped to form a new product. nih.gov

Phenols and anilines are also susceptible to reaction with thiocyanato radicals. nih.govacs.org In these cases, the reaction can proceed via hydrogen atom abstraction from the hydroxyl or amino group, respectively. The resulting phenoxyl or anilino radicals can then undergo further reactions. The rate of these HAT reactions is often high, particularly with electron-rich phenols, due to the stabilization of the resulting radical. beilstein-journals.org

Disproportionation Pathways

Thiocyanate Radical Dimerization

The this compound (•SCN) can undergo dimerization to form thiocyanogen (B1223195), (SCN)₂. wikipedia.org This process is a homolytic oxidative coupling reaction where two radicals combine. shd-pub.org.rsresearchgate.net Thiocyanogen is a pseudohalogen that can exist in equilibrium with its constituent radicals. wikipedia.org The formation of thiocyanogen can be achieved through the mild oxidation of metal thiocyanates. researchgate.net In aqueous solutions, thiocyanogen can also exist in equilibrium with the trithiocyanate anion, (SCN)₃⁻, particularly in the presence of excess thiocyanate ions. researchgate.net

Reaction of Thiocyanate Radical with Thiocyanate Anion

The rate constant for the reaction of the hydroxyl radical (•OH) with SCN⁻ to form the •SCN radical is very high, on the order of 1.1 x 10¹⁰ M⁻¹s⁻¹. aip.org The subsequent reaction of the •SCN radical with another SCN⁻ ion to form the dimer radical anion is also very fast, ensuring that the formation of (SCN)₂•⁻ is complete within nanoseconds in solutions with sufficient SCN⁻ concentration. aip.orgacs.org The presence of alkali metal cations, such as K⁺, can catalyze the disproportionation of the (SCN)₂•⁻ radical and affect its decay kinetics. acs.orgacs.orgnih.gov

| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| •OH + SCN⁻ → SCNOH•⁻ | 1.1 x 10¹⁰ | Aqueous solution | aip.org |

| SCNOH•⁻ ⇌ •SCN + OH⁻ | - | Equilibrium reaction | acs.org |

| •SCN + SCN⁻ ⇌ (SCN)₂•⁻ | - | Equilibrium reaction | aip.orgacs.org |

Reactions with Inorganic Species (e.g., NO, NO₂)

The this compound can react with inorganic species such as nitric oxide (NO) and nitrogen dioxide (NO₂). In the presence of NO, the this compound can be involved in complex reaction pathways. For instance, in systems where both nitrite (B80452) and thiocyanate are present under acidic conditions, nitrosyl thiocyanate (NOSCN) can be formed. nih.govtandfonline.com This species can be reduced by certain compounds, leading to the formation of NO. nih.gov The reaction of the (SCN)₂•⁻ radical anion with NO has also been studied, leading to the formation of a species suggested to be [NO(SCN)₂]⁻. rsc.org

The reaction with NO₂ can also occur. For example, a highly efficient NO₂-catalyzed regioselective thiocyanation of electron-rich arenes with ammonium thiocyanate has been developed, using O₂ as the terminal oxidant under mild conditions. jchemlett.com This suggests the involvement of the this compound in a catalytic cycle with nitrogen oxides.

Cyclization and Spirocyclization Reactions

The this compound is a valuable intermediate in the synthesis of various heterocyclic and spirocyclic compounds. rsc.orgresearchgate.net These reactions often proceed via an effective radical cyclization process. rsc.orgresearchgate.net A common strategy involves the generation of the this compound, which then initiates a cascade of reactions, including cyclization onto a double bond or an aromatic ring.

For example, a tandem radical thiocyanooxygenation of olefinic amides has been developed to provide access to SCN-containing heterocycles. acs.org Similarly, photo-promoted tandem 6-exo-trig spirocyclization of biaryl ynones with ammonium thiocyanate has been used to synthesize thiocyanate-containing spiro nih.govnih.govtrienones. researchgate.net These methods highlight the utility of the this compound in constructing complex molecular architectures in a single step. acs.orgx-mol.com Intramolecular radical cyclization of o-ethynylaryl isocyanides mediated by diphenyl ditelluride under visible light irradiation also involves radical addition and cyclization steps to form quinolines. researchgate.net

Homolytic Oxidative Coupling

Homolytic oxidative coupling is a key reaction pathway for the this compound. shd-pub.org.rsresearchgate.net This process typically involves the dimerization of the radical to form thiocyanogen, (SCN)₂. The regioselectivity of these coupling reactions is controlled by the spin density on the atoms in the radical intermediate. researchgate.net Quantum chemical studies have been used to investigate the electronic structure and regioselectivity of the homolytic oxidative coupling of the thiocyanate anion. shd-pub.org.rs

This type of coupling is not limited to self-dimerization. Oxidative cross-coupling reactions have emerged as a powerful tool for forming new chemical bonds. nih.gov In these reactions, the this compound can couple with other radical species generated in the reaction medium. This strategy has been employed for the direct thiocyanation of stable C-H bonds, providing a route to a wide range of thiocyanated molecules. nih.gov

Computational and Theoretical Studies

Ab Initio Molecular Orbital Methods

Ab initio molecular orbital methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods have been widely applied to study the thiocyanato radical and its derivatives.

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgq-chem.com While it is the simplest of the ab initio methods, it provides a useful starting point for more advanced calculations and can offer qualitative insights into molecular structure. q-chem.comscience.gov

HF calculations have been employed to investigate the structure of species related to the this compound, such as the thiocyanate (B1210189) dimer radical anion, (SCN)₂•⁻. researchgate.net In these studies, HF methods, in conjunction with various basis sets, are used to optimize the geometry of the radical species. For the this compound itself, HF calculations have been used to compute properties like electron affinity, although they often show significant deviation from experimental values due to the neglect of electron correlation. nist.gov For instance, calculated electron affinities for SCN• using HF with different basis sets can vary widely and differ substantially from the experimental value of 3.537 ± 0.005 eV. nist.gov

Møller-Plesset Perturbation Theory (MP2)

To account for the electron correlation neglected in the HF approximation, Møller-Plesset perturbation theory (MP) is often employed. wikipedia.org The second-order (MP2) level of this theory is a popular and computationally efficient method that significantly improves upon HF results for many systems. wikipedia.orgq-chem.com

MP2 calculations have proven to be more reliable than HF for describing the properties of this compound-containing systems. For the (SCN)₂•⁻ radical anion, MP2 calculations provide a binding energy that is in better agreement with results from higher-level methods compared to HF, highlighting the importance of including electron correlation. researchgate.net However, it has been noted that even at the MP2 level, discrepancies can arise, for instance, in the prediction of bond distances when compared to other correlated methods. researchgate.net Studies on the interaction of low-energy electrons with disulfide bonds, a related area of sulfur radical chemistry, have also utilized the MP2 method to investigate bond rupture mechanisms. tandfonline.com The performance of MP2 can be erratic for reactive species like radicals, but it is generally superior to HF. q-chem.com

Coupled-Cluster Methods (CCSD(T))

Coupled-cluster (CC) theory is considered one of the most accurate ab initio methods for calculating the electronic structure of small to medium-sized molecules. wikipedia.orggoogle.com The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its high accuracy. wikipedia.orggoogle.comarxiv.org

High-level CCSD(T) calculations have been instrumental in refining the energies of species involved in reactions of the this compound. For example, in the study of the reaction between the NCS radical and nitric oxide (NO), single-point energies were refined using the CCSD(T)/aug-cc-PVQZ method based on geometries optimized at the DFT level. acs.orgresearcher.lifenih.gov This approach provides a robust and accurate determination of the potential energy surface, which is crucial for understanding reaction mechanisms and kinetics. acs.orgresearcher.lifenih.gov While computationally expensive, CCSD(T) is invaluable for benchmarking other, less computationally demanding methods and for providing highly reliable data on reactive species like the this compound. wikipedia.orggoogle.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry. ua.pt It offers a favorable balance between computational cost and accuracy, making it suitable for studying a wide range of chemical systems, including radicals. ua.ptnih.gov

Geometry Optimization and Energy Calculations

DFT methods are extensively used for the geometry optimization and energy calculation of the this compound and its reaction products. nih.gov Various functionals, such as B3LYP, are commonly employed in conjunction with appropriate basis sets to determine the minimum energy structures of molecules and radicals. researchgate.netnih.gov

For instance, in the investigation of the reaction of the NCS radical with NO, the geometries of all involved species were optimized using the B3LYP functional with the 6-311++G(3df,2p) basis set. acs.orgresearcher.lifenih.gov Similarly, DFT has been used to study the structure of the thiocyanate dimer radical anion, (SCN)₂•⁻, where it was found that while DFT provides a reasonable binding energy compared to MP2, it can overestimate certain bond distances. researchgate.net The choice of functional and basis set is critical, and studies often benchmark their DFT results against higher-level calculations or experimental data where available. nih.govaip.org For example, range-separated hybrid density functionals like ωB97x and LC-ωPBE have shown good performance in predicting the vibrational frequencies of (SCN)₂•⁻. aip.org

Below is a table summarizing calculated electron affinities for the this compound using various computational methods, illustrating the range of results obtained.

| Method | Basis Set | Calculated Electron Affinity (eV) |

| HF | 6-31+G | 2.309 |

| MP2 | 6-31+G | 3.470 |

| B3LYP | 6-31+G** | 3.093 |

| CCSD(T) | aug-cc-pVTZ | (Not directly available in provided search results) |

| Experimental | - | 3.537 ± 0.005 |

Table compiled from data in nist.gov. Note that CCSD(T) value is not directly provided in the search results but is considered a high-accuracy benchmark.

Reaction Mechanism Elucidation and Transition State Analysis

A significant application of DFT is in the elucidation of reaction mechanisms and the analysis of transition states. researchgate.net By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and the energy barriers associated with them. bu.edumnstate.edu

DFT calculations have been successfully applied to unravel the complex reaction mechanisms involving the this compound. In the reaction of NCS with NO, DFT was used to locate the transition states for various reaction channels, providing insight into the formation of different isomers of the NCSNO complex and other products like OCS and N₂. acs.orgresearcher.lifenih.gov The calculated energy barriers for these pathways help to determine the most favorable reaction routes under different conditions. acs.orgresearcher.lifenih.gov Furthermore, DFT studies have been used to investigate the mechanism of thiocyanate oxidation by other radicals, such as the carbonate radical, helping to clarify previously misunderstood reaction pathways. researchgate.net The ability to model transition state structures is a key advantage of DFT in studying the reactivity of transient species like the this compound. uq.edu.au

Solvation Effects (e.g., Polarizable Continuum Model)

The chemical behavior of the this compound can be significantly influenced by its environment, particularly in solution. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvation effects. dntb.gov.uawikipedia.org PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. wikipedia.orguni-muenchen.depreprints.org This approach simplifies the computational cost, making calculations of solvent-mediated reactions more feasible. wikipedia.org

The core principle of PCM involves placing the solute molecule within a cavity in the solvent continuum. uni-muenchen.denumberanalytics.com The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This electrostatic interaction is a primary component of the solvation energy. wikipedia.org The total free energy of solvation in the PCM framework is typically calculated as the sum of three main components: the electrostatic term (Ges), the dispersion-repulsion term (Gdr), and the cavitation energy (Gcav), which is the energy required to create the solute cavity in the solvent. wikipedia.org

Different formulations of PCM exist, with the Integral Equation Formalism (IEF-PCM) being one of the most common and robust versions available in quantum chemistry software packages like Gaussian and GAMESS. wikipedia.orgresearchgate.netresearchgate.net These models can be used in conjunction with methods like Density Functional Theory (DFT) and Hartree-Fock to calculate energies and gradients. wikipedia.org

For a species like the this compound, which is a charged radical, electrostatic interactions with a polar solvent are expected to be significant. The PCM model is particularly well-suited to capture these dominant electrostatic effects. wikipedia.org By performing calculations in both the gas phase and with a PCM solvent model, researchers can quantify the impact of solvation on the radical's structure, stability, and reactivity. For instance, the geometry of the radical may undergo slight changes, and its reactivity in processes like electron transfer can be significantly altered by the stabilizing or destabilizing effect of the solvent's reaction field. While PCM has limitations where non-electrostatic forces are dominant, for charged species in polar solvents, it provides crucial insights into their behavior in a condensed phase. wikipedia.org

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its inherent properties and reactivity. These descriptors are fundamental to developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its biological or chemical activity. preprints.orgresearchgate.netajrconline.org For a reactive species like the this compound, these descriptors can predict its behavior in various chemical reactions. acs.org

Key global descriptors, calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly useful. preprints.orgresearchgate.net These include:

Ionization Potential (IP): The energy required to remove an electron. For a radical, this relates to its ability to act as a reducing agent. It can be approximated as -E(HOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added. This relates to the radical's ability to act as an oxidizing agent and can be approximated as -E(LUMO). preprints.orgresearchgate.net

Electronegativity (χ): The tendency of a species to attract electrons. It is calculated as (IP + EA) / 2. acs.orgmdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (IP - EA) / 2. Harder molecules have a larger HOMO-LUMO gap. acs.org

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. acs.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ²/2η, where μ is the chemical potential (-χ). preprints.orgacs.org

These descriptors provide a quantitative basis for understanding the radical's philicity—whether it will act as a nucleophile (electron-donating) or an electrophile (electron-accepting) in a reaction. acs.org For instance, a radical with a high-energy Singly Occupied Molecular Orbital (SOMO, which is the HOMO for a radical) will have a low ionization potential and be more likely to act as an electron donor. Conversely, a low-energy LUMO suggests a high electron affinity and a tendency to act as an electron acceptor.

While extensive QSAR studies specifically for the this compound are not widely documented, the principles are applied to related compounds. For example, QSAR analyses of 3-thiocyanato-1H-indole derivatives have used descriptors like dipole moment and atomic charges to correlate with antileukemia activity. numberanalytics.com For the this compound itself, these quantum descriptors are crucial for predicting its reactivity towards different substrates.

Below is a table of some computed descriptors for the this compound available from the PubChem database.

| Descriptor | Value | Source |

| Molecular Weight | 58.08 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.6 | PubChem nih.gov |

| Topological Polar Surface Area | 24.8 Ų | PubChem nih.gov |

| Complexity | 31.3 | PubChem nih.gov |

This table is interactive. Click on the headers to sort.

Variational RRKM Calculations for Kinetics

Understanding the reaction kinetics of the this compound is crucial for modeling its role in complex chemical systems. Variational Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a powerful statistical tool used in computational chemistry to calculate the rate constants of unimolecular and bimolecular reactions, particularly those that proceed through a complex. researchgate.netnih.govmdpi.com

This method has been applied to study the reaction between the this compound (NCS) and nitric oxide (NO). researchgate.netnih.govmdpi.com The study involved high-level ab initio molecular orbital calculations to map out the potential energy surface of the reaction. The geometries of all species (reactants, transition states, intermediates, and products) were optimized, and their energies were refined using sophisticated methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). researchgate.netnih.govmdpi.com

The reaction between •SCN and NO was found to have multiple pathways, leading to the formation of various isomers of an NCSNO complex, as well as the potential formation of carbonyl sulfide (B99878) (OCS) and dinitrogen (N₂), though the latter involves a significant energy barrier. researchgate.netmdpi.com

For T = 298–950 K: k_total = 9.74 x 10²⁶ * T⁻¹³⁸⁸ * exp(-6.53 kcal mol⁻¹ / RT) cm³ molecule⁻¹ s⁻¹

For T = 960–3000 K: k_total = 1.17 x 10⁻²² * T²⁵² * exp(-6.86 kcal mol⁻¹ / RT) cm³ molecule⁻¹ s⁻¹

These computationally predicted rate constants showed good agreement with available experimental data in the 298–468 K temperature range. researchgate.netnih.govmdpi.com

Furthermore, the calculations provided insights into the branching ratios of the different reaction pathways. researchgate.netnih.govmdpi.com At lower temperatures (298–950 K), the formation of the NCSNO complex is the dominant pathway. However, at higher temperatures (960–3000 K), the pathway leading to OCS + N₂ becomes the major channel. researchgate.netnih.govmdpi.com

The detailed kinetic data obtained from these variational RRKM calculations are summarized in the table below.

| Temperature Range (K) | Pressure (Torr He) | Rate Constant Equation (k_total, cm³ molecule⁻¹ s⁻¹) | Dominant Product Channel | Branching Ratio | Reference |

| 298 - 950 | 2 | 9.74 x 10²⁶ * T⁻¹³⁸⁸ * exp(-6.53 kcal mol⁻¹ / RT) | NCSNO complex formation | 0.53 - 0.39 | researchgate.netnih.govmdpi.com |

| 960 - 3000 | 2 | 1.17 x 10⁻²² * T²⁵² * exp(-6.86 kcal mol⁻¹ / RT) | OCS + N₂ formation | 0.40 - 0.79 | researchgate.netnih.govmdpi.com |

This table is interactive. Click on the headers to sort.

These theoretical kinetics studies provide invaluable, detailed information that is often difficult or impossible to obtain from experiments alone, offering a deeper understanding of the reactivity of the this compound under various conditions.

Applications of the Thiocyanato Radical in Chemical Research

Synthetic Methodologies and Transformations

The thiocyanato radical is a key intermediate in the introduction of the thiocyanate (B1210189) group (–SCN) into organic molecules. Organic thiocyanates are valuable synthetic precursors for a range of sulfur-containing compounds and are present in numerous bioactive molecules. epa.gov Radical-mediated reactions offer a powerful and often complementary approach to traditional nucleophilic or electrophilic thiocyanation methods.

Radical Thiocyanation Reactions in Organic Synthesis

Radical thiocyanation reactions provide a versatile method for the formation of C–SCN bonds. These reactions typically involve the generation of the this compound from readily available and inexpensive precursors, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), through an oxidative process. nih.gov Various methods, including the use of chemical oxidants, photoredox catalysis, and electrochemistry, have been developed to initiate these transformations. These techniques leverage single electron transfer (SET) pathways to generate the •SCN radical, which can then engage with a variety of organic substrates. epa.govrsc.org

Photochemical- and electrochemically-induced thiocyanation reactions are considered greener approaches as they utilize light or electrical energy, often avoiding the need for harsh chemical oxidants. For instance, visible-light-mediated protocols using organic dyes as photocatalysts can efficiently generate the •SCN radical from thiocyanate salts, which then adds to alkenes or participates in C–H functionalization. rsc.org These methods are valued for their mild reaction conditions and broad applicability in synthesizing pharmaceutically relevant molecules.

| Substrate Type | Thiocyanate Source | Initiation Method | Product Type | Reference |

|---|---|---|---|---|

| Alkenes | NH₄SCN | Visible-light photocatalysis (Eosin Y) | β-thiocyanato ketones | |

| Tertiary Enaminones | NH₄SCN | Visible-light photocatalysis (Ru(bpy)₃Cl₂) | Thiocyanated alkene derivatives | nih.gov |

| Indoles | NH₄SCN | Visible-light photocatalysis (Rose Bengal) | 3-thiocyanoindoles | mdpi.com |

| Cyclic α,β-Unsaturated Ketones | (SCN)₂ (from KSCN) | AIBN-catalyzed | 5-thiocyanato derivatives | wikipedia.org |

Selective Functionalization of C(sp³)-H Bonds

The direct functionalization of ubiquitous C(sp³)–H bonds is a primary goal in modern organic synthesis due to its atom and step economy. The this compound has emerged as a competent species for mediating such transformations. nih.gov This approach typically involves the generation of a carbon-centered radical via hydrogen atom transfer (HAT) from a C(sp³)–H bond, which is then trapped by a thiocyanate source. nih.govcopernicus.org

Various catalytic systems have been developed to achieve selective C(sp³)–H thiocyanation. Copper-catalyzed radical relay strategies have proven effective for the thiocyanation of benzylic C–H bonds. nih.gov Photoredox catalysis offers a powerful tool for activating C(sp³)–H bonds under mild conditions. For example, the α-C(sp³)–H thiocyanation of tertiary amines has been accomplished using visible light and an organic dye photocatalyst. epa.gov Another strategy involves a domino reaction sequence initiated by an alkoxy radical, which undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to generate a distal carbon-centered radical that is subsequently thiocyanated. epa.gov Electrochemical methods have also been employed for the remote C(sp³)–H thiocyanation of sulfonamides, showcasing the versatility of radical-based approaches. lbl.gov

| Substrate | Method | Key Features | Reference |

|---|---|---|---|

| Alkylarenes | Copper-catalyzed radical relay | Selective benzylic C–H functionalization | nih.gov |

| Tertiary Amines | Visible-light photoredox catalysis | α-C–H thiocyanation under mild, metal-free conditions | epa.gov |

| N-Alkoxypyridinium salts | Dual photoredox/copper catalysis | Remote δ-thiocyanation via 1,5-HAT | epa.gov |

| Pyrazolin-5-ones | Visible-light photoredox catalysis | Direct thiocyanation of C(sp³)–H bond adjacent to carbonyl | nih.gov |

| Aliphatic Sulfonamides | Electrochemistry | Remote C(sp³)–H thiocyanation via 1,5-HAT | lbl.gov |

Construction of Thiocyanato-Containing Heterocycles

Heterocyclic compounds are core scaffolds in pharmaceuticals and functional materials. nih.gov Radical cyclization reactions involving the this compound offer an efficient pathway to construct complex, thiocyanate-functionalized heterocycles. york.ac.uk These reactions typically proceed via a cascade mechanism where the •SCN radical adds to an unsaturated bond (alkene, alkyne, or allene), generating a carbon-centered radical. This intermediate then undergoes an intramolecular cyclization onto an appended aromatic ring or another unsaturated moiety to form the heterocyclic core. epa.gov

A variety of thiocyanato-containing heterocycles, including isoquinolinediones, 4-pyrrolin-2-ones, and indolin-2-ones, have been synthesized using these methods. epa.govnih.gov For example, a visible-light-induced cascade reaction of N-alkyl-N-methacryloylbenzamides with ammonium thiocyanate generates a thiocyanato-containing isoquinolinedione. epa.gov In this process, the photogenerated •SCN radical adds to the alkene, and the resulting alkyl radical undergoes intramolecular cyclization. epa.gov Similarly, electrochemical oxidation can promote the difunctionalization of alkynes with potassium thiocyanate to generate 3-thiocyanatobenzothiophenes. nih.gov These radical cyclization strategies are valued for their ability to build molecular complexity rapidly from simple starting materials.

Synthesis of β-aminothiocyanates

The β-amino thiocyanate motif is a valuable building block for the synthesis of bioactive molecules. Radical-mediated aminothiocyanation of alkenes provides a direct route to these structures. These reactions involve the simultaneous addition of an amino group and a thiocyanato group across a double bond.

One approach involves a photoinduced energy transfer strategy for the direct 1,2-thiocyanato-imination of alkenes using N-SCN reagents. Mechanistic studies suggest a radical pathway involving the generation of both a thiocyanate radical and an iminyl radical. Another metal-free photosensitized method for the 1,2-imino-thiocyanation of olefins utilizes an S-cyano-N-(diphenylmethylene)thiohydroxylamine reagent, which provides access to a range of β-iminothiocyanates. rsc.org These methods are notable for their high atom and step economy in assembling these important scaffolds. rsc.org While some methods focus on aminocyanation to produce β-amino nitriles, the underlying radical relay mechanisms share principles with aminothiocyanation, often involving the addition of a nitrogen-centered radical to an alkene, followed by trapping of the resulting carbon radical.

As a Mechanistic Probe in Oxidation and Electron Transfer Processes

The this compound (•SCN) and its subsequent reaction products have distinct spectroscopic properties that make them useful probes for studying the kinetics and mechanisms of oxidation and electron transfer reactions. Pulse radiolysis is a primary technique where the thiocyanate anion (SCN⁻) is used as a scavenger for hydroxyl radicals (•OH). epa.gov

In these experiments, high-energy electron pulses generate •OH radicals in aqueous solutions. The •OH radicals rapidly oxidize SCN⁻ to form the this compound (•SCN). epa.gov This radical then reacts with another SCN⁻ ion to form the intensely absorbing radical anion, (SCN)₂•⁻, which has a strong absorption maximum around 475 nm. nih.gov

The key reactions are:

•OH + SCN⁻ → •SCN + OH⁻

•SCN + SCN⁻ ⇌ (SCN)₂•⁻

By monitoring the formation and decay of the (SCN)₂•⁻ species, researchers can study the kinetics of the initial •OH reaction. This is often done using competition kinetics, where another substance is added to the solution to compete with SCN⁻ for the available •OH radicals. copernicus.org By measuring the reduced yield of (SCN)₂•⁻, the rate constant for the reaction between the •OH radical and the competing substance can be determined. copernicus.org This method has been widely applied in atmospheric and environmental chemistry to determine the reaction rates of •OH with various organic compounds in the aqueous phase. nih.gov

The rate coefficient for the oxidation of SCN⁻ by •OH radicals has been determined to be approximately (1.4 ± 0.1) x 10¹⁰ M⁻¹s⁻¹, a fundamental value for these competition kinetics measurements. epa.gov Despite its widespread use, the mechanism of the reaction between the hydroxyl radical and the thiocyanate anion has been a subject of detailed study, with computational studies suggesting the reaction proceeds through an addition intermediate rather than a direct electron transfer. nih.gov

Environmental Chemistry Research

Direct research into the specific roles and fate of the this compound (•SCN) in environmental chemistry is limited. The literature predominantly focuses on the thiocyanate anion (SCN⁻), which is recognized as a pseudohalide found in various biological and environmental systems. mdpi.com Thiocyanate can be present in industrial effluents and is a metabolite in biological systems. epa.govcopernicus.org

The primary relevance of the this compound in environmental research stems from its generation from the SCN⁻ anion in laboratory studies that simulate atmospheric processes. As detailed in the previous section, the reaction of SCN⁻ with the hydroxyl radical (•OH) is a cornerstone of the competition kinetics method. nih.gov This method is frequently used to determine the rate constants for the aqueous-phase reactions of •OH with atmospherically relevant organic compounds. nih.gov Since •OH is a major oxidant in the troposphere, understanding its reaction kinetics is crucial for modeling the fate of pollutants in cloud water, fog, and aqueous aerosols.